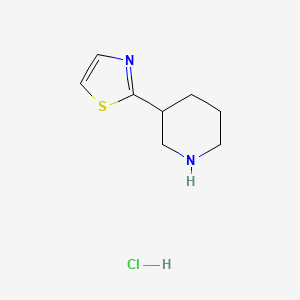
5-Chloro-1-(difluoromethyl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-1-(difluoromethyl)pyridin-2(1H)-one (5-Cl-DFMP) is an organofluorine compound that has been studied for its potential applications in scientific research. It has a wide range of uses, from its use as a reagent in organic synthesis to its application as a fluorinating reagent in the synthesis of various fluorinated compounds. 5-Cl-DFMP also has a number of biochemical and physiological effects that have been studied in detail.
Applications De Recherche Scientifique
5-Chloro-1-(difluoromethyl)pyridin-2(1H)-one has been studied for its potential applications in scientific research. It can be used as a reagent in organic synthesis for the synthesis of various fluorinated compounds, such as perfluorinated compounds. It can also be used as a fluorinating reagent for the synthesis of organofluorines, such as perfluorinated alkenes and alkynes. Additionally, 5-Chloro-1-(difluoromethyl)pyridin-2(1H)-one has been used in the synthesis of biologically active compounds, such as drugs and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-Chloro-1-(difluoromethyl)pyridin-2(1H)-one is not well understood. However, it is believed that the compound acts as a fluorinating reagent, which can react with the target compound to form a fluorinated product. Additionally, 5-Chloro-1-(difluoromethyl)pyridin-2(1H)-one can also act as an oxidizing agent, which can oxidize the target compound to form a fluorinated product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Chloro-1-(difluoromethyl)pyridin-2(1H)-one have been studied in detail. It has been shown to have antifungal and antibacterial activity, as well as anti-inflammatory and antinociceptive effects. Additionally, 5-Chloro-1-(difluoromethyl)pyridin-2(1H)-one has been shown to have antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
5-Chloro-1-(difluoromethyl)pyridin-2(1H)-one has several advantages for lab experiments. It is relatively easy to synthesize and can be used as a reagent for the synthesis of various fluorinated compounds. Additionally, it has a wide range of biochemical and physiological effects, which makes it useful for studying the effects of fluorinated compounds. However, 5-Chloro-1-(difluoromethyl)pyridin-2(1H)-one also has some limitations, such as its potential to form toxic byproducts and its limited solubility in water.
Orientations Futures
There are several potential future directions for 5-Chloro-1-(difluoromethyl)pyridin-2(1H)-one. One potential direction is the development of new synthetic methods for the synthesis of fluorinated compounds. Additionally, further research is needed to better understand the biochemical and physiological effects of 5-Chloro-1-(difluoromethyl)pyridin-2(1H)-one and to develop new therapeutic applications for the compound. Furthermore, research is needed to develop new methods of delivery and administration of 5-Chloro-1-(difluoromethyl)pyridin-2(1H)-one, as well as to develop safer and more efficient methods of synthesis.
Méthodes De Synthèse
5-Chloro-1-(difluoromethyl)pyridin-2(1H)-one can be synthesized via a two-step process. The first step involves the reaction of 1-bromo-2-chloro-3-fluoropyridine with sodium hydroxide to form 2-chloro-3-fluoropyridine. The second step involves the reaction of 2-chloro-3-fluoropyridine with chloroform in the presence of a base, such as potassium carbonate, to form 5-Chloro-1-(difluoromethyl)pyridin-2(1H)-one.
Propriétés
IUPAC Name |
5-chloro-1-(difluoromethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF2NO/c7-4-1-2-5(11)10(3-4)6(8)9/h1-3,6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKCRQQDZLKUNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1Cl)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-(difluoromethyl)pyridin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

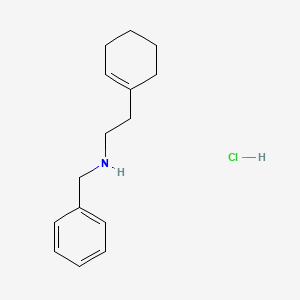
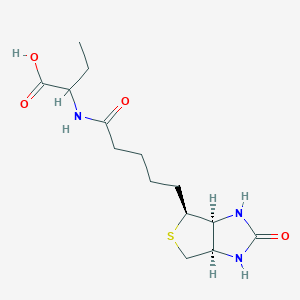

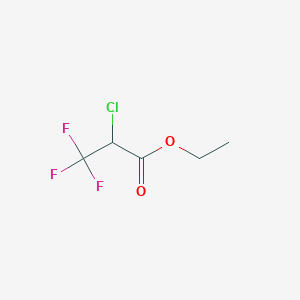
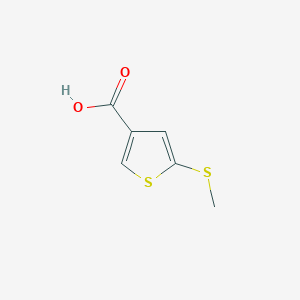
![1H-Pyrrolo[2,3-c]pyridine-2-carbonitrile](/img/structure/B6314332.png)

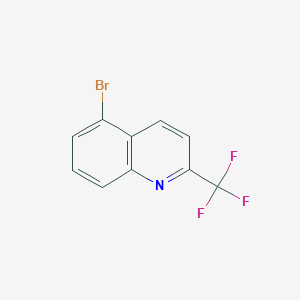
![{1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-yl}boronic acid](/img/structure/B6314359.png)
![5-Bromo-6-chloropyrazolo[1,5-a]pyridine](/img/structure/B6314367.png)
